LRRKtide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

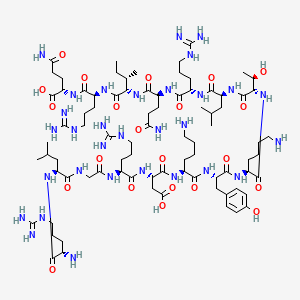

Molecular Formula |

C83H147N31O22 |

|---|---|

Molecular Weight |

1931.3 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H147N31O22/c1-8-44(6)64(77(133)107-53(22-16-36-100-83(95)96)70(126)108-55(79(135)136)28-30-61(88)118)113-73(129)54(27-29-60(87)117)106-69(125)52(21-15-35-99-82(93)94)105-74(130)57(38-43(4)5)112-78(134)65(45(7)115)114-72(128)51(19-10-12-32-85)104-75(131)58(39-46-23-25-47(116)26-24-46)110-71(127)50(18-9-11-31-84)103-76(132)59(40-63(120)121)111-68(124)49(20-14-34-98-81(91)92)102-62(119)41-101-67(123)56(37-42(2)3)109-66(122)48(86)17-13-33-97-80(89)90/h23-26,42-45,48-59,64-65,115-116H,8-22,27-41,84-86H2,1-7H3,(H2,87,117)(H2,88,118)(H,101,123)(H,102,119)(H,103,132)(H,104,131)(H,105,130)(H,106,125)(H,107,133)(H,108,126)(H,109,122)(H,110,127)(H,111,124)(H,112,134)(H,113,129)(H,114,128)(H,120,121)(H,135,136)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChI Key |

MBUGSPDELVYCJP-JVMUIATRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

LRRKtide Peptide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRRKtide is a synthetic peptide widely utilized as a substrate for Leucine-Rich Repeat Kinase 2 (LRRK2), a crucial enzyme implicated in both familial and sporadic cases of Parkinson's disease. Derived from the sequence of moesin, a member of the ezrin/radixin/moesin (ERM) family of proteins, this compound provides a specific and reliable tool for assaying LRRK2 kinase activity. Its use has been instrumental in elucidating the enzymatic function of LRRK2 and in the screening and development of potential therapeutic inhibitors. This guide provides an in-depth overview of this compound, including its biochemical properties, its application in kinase assays, and its role in understanding LRRK2-mediated signaling pathways.

Core Properties of this compound

This compound is a 15-amino-acid peptide with the sequence Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln (RLGRDKYKTLRQIRQ).[1][2][3] This sequence is derived from the T-loop of the kinase domain of moesin (amino acids 539-553), specifically encompassing the threonine 558 (Thr558) residue, which is the primary phosphorylation site for LRRK2.[1][4] The phosphorylation of this threonine residue by LRRK2 is a key event in assays designed to measure the enzyme's activity.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for LRRK2 has been characterized by determining its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values are essential for designing and interpreting kinase assays.

| Substrate | LRRK2 Variant | Km (μM) | Vmax (units/mg) | Reference |

| This compound | Wild-type | 200 | 14 | [5] |

| Nictide | G2019S | 10 | 25 | [5] |

Nictide (RLGWWRFYTLRRARQGNTKQR) is an optimized LRRK2 substrate with a lower Km and higher Vmax, indicating a higher affinity and turnover rate by the enzyme.[5]

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of cellular signaling. The kinase activity of LRRK2 is believed to be central to its pathogenic effects. LRRK2 is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A simplified representation of a key LRRK2 signaling pathway is depicted below.

Caption: LRRK2 signaling pathway.

Experimental Protocol: In Vitro LRRK2 Kinase Assay Using this compound

This protocol outlines a standard in vitro kinase assay to measure the activity of recombinant LRRK2 using this compound as a substrate. The assay is based on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the threonine residue of this compound.

Materials and Reagents

-

Recombinant LRRK2 (e.g., GST-tagged)

-

This compound peptide

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM DTT

-

ATP (10 mM stock)

-

Trichloroacetic acid (TCA, 25% w/v)

-

Phosphocellulose paper (e.g., P81)

-

Scintillation counter and vials

-

Phosphoric acid (0.75%)

Experimental Workflow

Caption: LRRK2 kinase assay workflow.

Procedure

-

Prepare the Kinase Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture for each sample on ice. For a final volume of 25 µL, combine:

-

5 µL of 5X Kinase Assay Buffer

-

2.5 µL of 10X this compound stock (final concentration will vary, typically around the Km value)

-

Water to a volume of 20 µL

-

-

-

Add LRRK2 Enzyme:

-

Add a predetermined amount of recombinant LRRK2 (e.g., 50 ng) to the reaction mixture. The optimal amount should be determined empirically.

-

-

Initiate the Kinase Reaction:

-

Initiate the reaction by adding 5 µL of an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP is typically 100 µM, with a specific radioactivity of approximately 500-1000 cpm/pmol.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for a set period, typically 20-30 minutes. The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

-

Washing:

-

Immediately place the P81 paper squares in a beaker containing 0.75% phosphoric acid.

-

Wash the papers three times for 5-10 minutes each with gentle agitation in fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to facilitate drying.

-

-

Quantification:

-

Allow the P81 papers to air dry completely.

-

Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of LRRK2 in pmol/min/mg based on the cpm counts, the specific activity of the [γ-³²P]ATP, the amount of enzyme used, and the incubation time.

-

Conclusion

This compound peptide is an indispensable tool for the study of LRRK2 kinase activity. Its well-characterized properties and its utility in robust and reproducible kinase assays have significantly advanced our understanding of LRRK2's role in cellular physiology and in the pathogenesis of Parkinson's disease. The methodologies and data presented in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their experimental workflows for investigating LRRK2 function and for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LRRK2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

LRRKtide as a Substrate for LRRK2 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LRRKtide, a widely utilized peptide substrate for Leucine-rich repeat kinase 2 (LRRK2). This document details the characteristics of this compound, its kinetic parameters in LRRK2 kinase assays, and step-by-step experimental protocols. Furthermore, it visualizes the core signaling pathway of LRRK2 and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers investigating LRRK2 kinase activity in the context of Parkinson's disease and other associated pathologies.

Introduction to LRRK2 and the this compound Substrate

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to an increase in LRRK2 kinase activity, suggesting that aberrant phosphorylation of downstream substrates is a key pathogenic event.[5][6] Consequently, the kinase activity of LRRK2 is a major focus of research and a primary target for therapeutic intervention.

To facilitate the study of LRRK2 kinase activity, a number of in vitro assays have been developed. These assays often rely on synthetic peptide substrates that can be efficiently phosphorylated by LRRK2. This compound is one such artificial substrate that has gained widespread use in the field.[1][7]

This compound Profile:

-

Sequence: RLGRDKYKTLRQIRQ[4]

-

Origin: The sequence of this compound is derived from the ERM (ezrin, radixin, moesin) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[1]

Quantitative Data: Kinetic Parameters of LRRK2 with this compound

The efficiency of LRRK2-mediated phosphorylation of this compound has been quantified through kinetic studies. These analyses are crucial for comparing the activity of wild-type and mutant forms of LRRK2 and for assessing the potency of potential inhibitors. The key kinetic parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat) or maximal velocity (Vmax).

| LRRK2 Variant | Km for this compound (μM) | kcat (min-1) | ATP Km,app (μM) | Reference |

| Truncated Wild-Type | 554 ± 187 | 0.31 ± 0.06 | 77 ± 19 | [8] |

| Truncated G2019S Mutant | 470 ± 104 | 0.87 ± 0.04 | 161 ± 38 | [8] |

| Wild-Type | - | - | 57 | [9] |

| G2019S Mutant | - | - | 134 | [9] |

LRRK2 Signaling Pathway and Experimental Workflow

To understand the context in which this compound is used, it is important to visualize the broader signaling pathway of LRRK2 and the typical workflow of a kinase assay.

References

- 1. Assaying the kinase activity of LRRK2 in vitro [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. LRRK2 Kinase Enzyme System [fi.promega.com]

- 5. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Mechanistic and Structural Modeling Studies of Truncated Wild-Type LRRK2 and the Mutant G2019S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Development of LRRKtide: A Technical Guide for Researchers

An In-depth Whitepaper on a Core Tool for Leucine-Rich Repeat Kinase 2 (LRRK2) Research

This technical guide provides a comprehensive overview of the discovery, development, and application of LRRKtide, a pivotal peptide substrate for Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of LRRK2, a kinase implicated in Parkinson's disease and other neurodegenerative disorders.

Introduction to this compound

This compound is a synthetic peptide designed as a specific and efficient substrate for LRRK2 kinase activity assays. Its development was a significant step forward in enabling the quantitative analysis of LRRK2 enzymatic function and the screening of potential inhibitors.

Amino Acid Sequence: RLGRDKYKTLRQIRQ

This compound's sequence is derived from the ERM (ezrin, radixin, moesin) protein family, specifically from a conserved phosphorylation site. LRRK2 phosphorylates this compound at a specific threonine residue within this sequence, providing a measurable output for kinase activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of LRRK2 with this compound and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of LRRK2 with this compound

| Parameter | Value | LRRK2 Variant | Notes |

| Km | ~200 - 500 µM | Wild-Type | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | Variable | Wild-Type | The maximum reaction velocity, dependent on enzyme concentration and assay conditions. |

| kcat | 0.2 ± 0.02 s-1 | Wild-Type | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

Table 2: IC50 Values of LRRK2 Inhibitors Determined Using this compound Assay

| Inhibitor | IC50 (nM) | LRRK2 Variant | Assay Type |

| LRRK2-IN-1 | 13 | Wild-Type | Radioactive |

| LRRK2-IN-1 | 6 | G2019S | Radioactive |

| GSK2578215A | 10.9 | Wild-Type | Biochemical |

| GSK2578215A | 8.9 | G2019S | Biochemical |

| MLi-2 | 0.76 | G2019S | TR-FRET |

| Sunitinib | ~19 | G2019S | Not Specified |

| Y-27632 | 1000 | G2019S | Radioactive |

| H-1152 | 150 | G2019S | Radioactive |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various published methods and should be optimized for specific laboratory conditions.

Radioactive LRRK2 Kinase Assay

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or mutant)

-

This compound peptide

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing LRRK2 enzyme (e.g., 10 nM final concentration) and this compound (at a concentration around its Km, e.g., 200 µM) in kinase assay buffer.

-

To test inhibitors, pre-incubate the enzyme with the compound for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 0.1 mM, ~500-1000 cpm/pmol) to the reaction mixture.

-

Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity by Cerenkov counting using a scintillation counter.

ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant LRRK2 enzyme

-

This compound peptide

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Set up the kinase reaction in a 384-well plate by adding the LRRK2 enzyme, this compound (e.g., 0.2 µg/µl), and ATP to the kinase buffer.[1]

-

For inhibitor studies, add the test compounds to the wells.

-

Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[1]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Mass Spectrometry-Based LRRK2 Kinase Assay

This label-free method directly measures the phosphorylation of this compound.

Materials:

-

Recombinant LRRK2 enzyme

-

This compound peptide

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, 2.5 mM MgCl₂)

-

ATP

-

Mass Spectrometry-compatible stop solution (e.g., 0.1% formic acid in dH₂O)

-

Mass Spectrometer (e.g., ESI-MS)

Procedure:

-

Prepare a reaction mixture containing LRRK2 (e.g., 50 nM) and this compound (e.g., 5 µM) in the kinase reaction buffer.[2]

-

Initiate the reaction by adding ATP (e.g., 2 mM).[3]

-

Incubate the reaction at room temperature for a defined period (e.g., 3 hours).[2]

-

Stop the reaction by adding the mass spectrometry-compatible stop solution.[2]

-

Analyze the sample by mass spectrometry to determine the ratio of phosphorylated this compound to unphosphorylated this compound.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling, including its upstream activators and downstream substrates.

References

LRRKtide and Its Nexus with Parkinson's Disease: A Technical Guide for Researchers

An In-depth Exploration of a Key Peptide Substrate in LRRK2 Kinase Activity and its Implications for Drug Discovery

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The LRRK2 protein possesses kinase activity, and pathogenic mutations, such as the prevalent G2019S substitution, have been shown to enhance this activity, suggesting that kinase inhibition is a promising therapeutic strategy.[3][4][5] Central to the study of LRRK2 kinase function and the screening of its inhibitors is the use of specific substrates. LRRKtide, a synthetic peptide, has emerged as a widely utilized tool in this context. This technical guide provides a comprehensive overview of this compound, its biochemical properties, its role in assays measuring LRRK2 activity, and its broader connection to the pathophysiology of Parkinson's disease.

This compound: A Substrate Derived from ERM Proteins

This compound is a peptide substrate whose sequence is derived from the ezrin/radixin/moesin (ERM) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[6][7] Specifically, the this compound sequence corresponds to amino acids 561-573 of ezrin, 558-570 of radixin, and 539-553 of moesin.[6][7] LRRK2 phosphorylates this compound at a conserved threonine residue, equivalent to Thr558 in moesin.[6][7][8]

Table 1: this compound Sequence and Properties

| Property | Description |

| Sequence | RLGRDKYKTLRQIRQ[6] |

| Phosphorylation Site | Threonine (Thr)[4][6] |

| Source | Derived from Ezrin/Radixin/Moesin (ERM) proteins[6][7] |

Quantitative Analysis of this compound Phosphorylation by LRRK2

The interaction between LRRK2 and this compound has been characterized through kinetic studies, providing valuable quantitative data for researchers. These parameters are crucial for designing robust kinase assays and for comparing the efficiency of LRRK2 phosphorylation of different substrates.

Table 2: Kinetic Parameters of LRRK2 Phosphorylation of this compound and a More Optimized Substrate, Nictide

| Substrate | LRRK2 Variant | Km (μM) | Vmax (units/mg) | Reference |

| This compound | Wild-type | 200 | 14 | [4] |

| Nictide | G2019S | ~10 | ~25 | [4][9] |

Note: Nictide was developed as an optimized peptide substrate with a 20-fold lower Km and nearly 2-fold higher Vmax compared to this compound, making it a more efficient substrate for LRRK2 kinase assays.[4][9]

Experimental Protocols for Measuring LRRK2 Kinase Activity Using this compound

A variety of experimental protocols have been developed to measure the kinase activity of LRRK2 using this compound as a substrate. These assays are fundamental for basic research into LRRK2 function and for high-throughput screening of potential LRRK2 inhibitors.

In Vitro Radiometric Kinase Assay

This classic method involves the use of radiolabeled ATP to quantify the incorporation of phosphate into the this compound substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant LRRK2 enzyme, this compound peptide, kinase buffer (typically containing MgCl2 and DTT), and [γ-³²P]ATP.[10][11]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[11]

-

Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.[4]

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The signal is directly proportional to the kinase activity.

ELISA-Based Kinase Assay

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a non-radioactive, high-throughput alternative for measuring LRRK2 activity.

Protocol:

-

Plate Coating: Coat a microplate with a capture antibody specific for LRRK2.

-

Enzyme Capture: Add cell lysates or purified LRRK2 to the wells to allow the antibody to capture the enzyme.

-

Kinase Reaction: Initiate the kinase reaction by adding a cocktail containing this compound and ATP to the wells.

-

Detection: After incubation, detect the phosphorylated this compound using a phospho-specific antibody that recognizes the phosphorylated threonine on this compound.[12]

-

Signal Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate to generate a detectable signal that is proportional to the amount of phosphorylated this compound.[12]

TR-FRET Based Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous assays well-suited for high-throughput screening.[13][14]

Protocol:

-

Reaction Components: The assay mixture includes LRRK2, this compound (often biotinylated), ATP, and two fluorescently labeled detection reagents: a europium-labeled anti-phospho-LRRKtide antibody and a streptavidin-allophycocyanin (APC) conjugate.

-

Kinase Reaction and Detection: In the presence of active LRRK2, this compound is phosphorylated. The phospho-specific antibody binds to the phosphorylated this compound, and the streptavidin-APC binds to the biotinylated peptide, bringing the europium donor and APC acceptor fluorophores into close proximity.

-

FRET Signal: Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. The intensity of the FRET signal is directly proportional to the level of this compound phosphorylation.

Signaling Pathways and Logical Relationships

LRRK2 Signaling Pathway

Mutations in LRRK2 are linked to Parkinson's disease, with evidence suggesting that the kinase activity of LRRK2 is central to its pathogenic effects.[3][15][16] LRRK2 has been shown to phosphorylate a number of substrates in vitro, including this compound, and more physiologically relevant substrates such as a subset of Rab GTPases.[17][18] The phosphorylation of these substrates can impact various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[17]

Caption: LRRK2 signaling in Parkinson's disease.

Experimental Workflow for LRRK2 Kinase Assay

The following diagram illustrates a typical workflow for an in vitro LRRK2 kinase assay using this compound as a substrate, a common procedure in both academic and industrial research settings for studying LRRK2 function and for screening potential therapeutic compounds.

Caption: Workflow of an LRRK2 kinase assay.

Logical Relationship: LRRK2 Activity, this compound, and PD

This diagram outlines the logical framework connecting fundamental research on LRRK2 kinase activity, using tools like this compound, to the development of therapeutic strategies for Parkinson's disease.

Caption: From this compound to potential PD therapies.

Conclusion

This compound has proven to be an invaluable tool for dissecting the kinase activity of LRRK2 and for the discovery of its inhibitors. While more physiological substrates such as Rab GTPases are now at the forefront of in vivo studies, this compound-based assays remain a cornerstone of in vitro characterization and high-throughput screening efforts. A thorough understanding of the properties of this compound and the methodologies for its use, as outlined in this guide, is essential for researchers and drug development professionals working to unravel the complexities of LRRK2 in Parkinson's disease and to develop novel therapeutic interventions. The ongoing clinical trials of LRRK2 inhibitors are a testament to the foundational research that was, in part, made possible by the use of tools like this compound.[19][20]

References

- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 4. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Phosphorylated this compound | CymitQuimica [cymitquimica.com]

- 8. portlandpress.com [portlandpress.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 15. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 16. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LRRK2 in Parkinson’s disease: Upstream regulation and Therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 19. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 20. m.youtube.com [m.youtube.com]

LRRKtide Peptide: A Technical Guide to its Origin, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LRRKtide is a synthetic peptide widely utilized as a substrate for in vitro kinase assays of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase implicated in the pathogenesis of Parkinson's disease. This guide provides a comprehensive overview of this compound, detailing its molecular origins, the chemical processes for its synthesis, and its application in quantifying LRRK2 kinase activity. We present its physicochemical properties, comparative kinetic data, and detailed experimental protocols for its synthesis and use. Furthermore, this document contextualizes this compound's role as a research tool in relation to the physiological substrates of LRRK2, primarily Rab GTPases, offering a clear perspective on its utility and limitations in LRRK2-related drug discovery and basic research.

Origin and Discovery of this compound

The this compound peptide is not a naturally occurring protein but is a rationally designed substrate. Its sequence, RLGRDKYKTLRQIRQ , was derived from the C-terminal region of the ERM (Ezrin-Radixin-Moesin) protein family.[1][2][3] Specifically, this 15-amino-acid sequence corresponds to:

-

Human Ezrin (amino acids 561-573)

-

Human Radixin (amino acids 558-570)

-

Human Moesin (amino acids 539-553)

ERM proteins are involved in linking the actin cytoskeleton to the plasma membrane.[2][3][4] They were among the first proteins identified as potential substrates for LRRK2. LRRK2 was found to phosphorylate a specific threonine residue within this conserved sequence (equivalent to Thr558 in moesin), making this peptide fragment an ideal candidate for a specific, reproducible substrate for in vitro kinase assays.[3][4][5] While it has proven to be a valuable tool, subsequent research has identified Rab GTPases as the primary physiological substrates of LRRK2 in cellular contexts.[6][7][8]

Data Presentation: Physicochemical and Kinetic Properties

Quantitative data for this compound and a notable, improved successor, Nictide, are summarized below for direct comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Sequence | H-Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln-OH | [2] |

| One-Letter Code | RLGRDKYKTLRQIRQ | [1][2] |

| Molecular Formula | C₈₃H₁₄₇N₃₁O₂₂ | [2] |

| Molecular Weight | ~1931.28 g/mol | [1][2] |

| Purity (Typical) | ≥95% (commonly >97% by HPLC) | [1] |

| Phosphorylation Site | Threonine at position 9 (Thr⁹) | [3][4] |

| Appearance | Lyophilized white powder | [1] |

| Solubility | Soluble in dilute acidic solutions or water | [2] |

Table 2: Comparative Kinase Assay Substrate Kinetics (LRRK2 G2019S Mutant)

| Substrate | Sequence | Kₘ (μM) | Relative Vₘₐₓ | Key Finding | Source |

| This compound | RLGRDKYKTLRQIRQ | ~250-500 | ~1.0 | Standard baseline substrate. | [5] |

| Nictide | RLGWWRFYTLRRARQGNTKQR | ~13 | ~1.7 | 20-fold lower Kₘ and higher Vₘₐₓ than this compound, representing a significantly improved substrate. | [5] |

Experimental Protocols

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized but detailed protocol.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). This compound is typically synthesized with a C-terminal amide.

-

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys, tBu for Asp/Gln/Thr/Tyr).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU/HOAt.

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol).

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.

Methodology:

-

Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[9]

-

First Amino Acid Loading (if starting with unloaded resin):

-

Couple the C-terminal amino acid (Fmoc-Gln(Trt)-OH) to the resin using a coupling reagent mixture.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted sites using an acetic anhydride solution.

-

-

Peptide Chain Elongation (Iterative Cycle): For each subsequent amino acid, perform the following cycle from C-terminus to N-terminus (Gln to Arg):

-

a. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-20 minutes.[10] Wash the resin extensively with DMF to remove all traces of piperidine.

-

b. Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents), HBTU/HOBt (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for several minutes.

-

c. Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[6]

-

d. Washing: Wash the resin thoroughly with DMF and IPA to remove excess reagents and byproducts. A Kaiser test can be performed to ensure complete coupling before proceeding to the next cycle.[4]

-

-

Final Deprotection: After the final amino acid (Fmoc-Arg(Pbf)-OH) is coupled, perform a final Fmoc deprotection step as described in 3a.

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether.

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

-

Confirm the identity and purity of the final product via mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain a white powder.

-

LRRK2 In Vitro Kinase Assay

This protocol describes a standard radioactive kinase assay to measure the phosphorylation of this compound by LRRK2.

Materials:

-

Enzyme: Purified recombinant LRRK2 (wild-type or mutant, e.g., G2019S).

-

Substrate: this compound peptide.

-

Kinase Buffer (10x): e.g., 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

-

ATP: A stock solution of non-radioactive ("cold") ATP and a stock of [γ-³²P]ATP.

-

Reaction Stop Solution: Phosphoric acid or EDTA solution.

-

Detection: P81 phosphocellulose paper, scintillation counter.

Methodology:

-

Reaction Master Mix Preparation: On ice, prepare a master mix containing kinase buffer, water, and any other required components (e.g., BSA, inhibitors for control wells).

-

Reaction Setup: In individual microcentrifuge tubes, add the following on ice:

-

Master Mix.

-

This compound substrate solution (to a final concentration typically in the range of 100-500 µM).

-

Purified LRRK2 enzyme (e.g., 10-20 nM final concentration).

-

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (a combination of cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity). A typical final ATP concentration is 100 µM.[11]

-

Incubation: Incubate the reactions at 30°C for a set period (e.g., 20-60 minutes), ensuring the reaction stays within the linear range of phosphate incorporation.

-

Stop Reaction: Terminate the reaction by adding a stop solution or by spotting a portion of the reaction mixture directly onto P81 phosphocellulose paper.

-

Separation of Unincorporated ATP:

-

Place the P81 papers in a beaker and wash them three to four times with 0.75% phosphoric acid for 5 minutes per wash. This removes the free [γ-³²P]ATP, while the phosphorylated this compound remains bound to the paper.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials.

-

Add scintillation fluid and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.[2]

-

-

Data Analysis: Calculate the kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme, by correlating the measured CPM to the specific activity of the [γ-³²P]ATP used in the assay.

Mandatory Visualizations

LRRK2 Signaling and Assay Context

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the LRRK2 Substrate Recognition Motif in LRRKtide

This technical guide provides a comprehensive overview of the Leucine-Rich Repeat Kinase 2 (LRRK2) substrate recognition motif, with a specific focus on the widely used model peptide substrate, this compound. Understanding the molecular determinants of LRRK2 substrate phosphorylation is critical for elucidating its physiological and pathological roles, particularly in Parkinson's Disease (PD), and for the development of targeted therapeutics.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[1][4][5] The most common pathogenic mutation, G2019S, leads to an increase in kinase activity, suggesting that hyperphosphorylation of LRRK2 substrates contributes to neurodegeneration.[4][6]

To study LRRK2's kinase activity and identify inhibitors, a robust model substrate is essential. This compound, a peptide derived from the ERM (ezrin, radixin, moesin) protein family, has emerged as a crucial tool in the field.[3][7][8] LRRK2 phosphorylates this compound on a specific threonine residue, and this interaction has been foundational in characterizing the kinase's substrate preferences.[3][7][9]

This compound Sequence and Origin:

-

Sequence: Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln (RLGRDKYKTLRQIRQ)[7][10][11]

-

Origin: Derived from the highly conserved C-terminal region of ERM proteins, specifically encompassing the phosphorylation site equivalent to Threonine-558 in moesin.[3][7][12]

Quantitative Analysis of LRRK2-LRRKtide Interaction

Kinetic studies have been instrumental in quantifying the interaction between LRRK2 and this compound. The G2019S mutation, located in the kinase domain, significantly enhances the catalytic efficiency of the enzyme without altering its affinity for the this compound substrate.

| LRRK2 Variant | Substrate | Km (μM) | Vmax (units/mg) | Fold Change in Vmax (vs. WT) |

| Wild-Type (WT) | This compound | ~200 | ~5.6 | 1.0 |

| G2019S Mutant | This compound | ~200 | ~14 | ~2.5 |

Data compiled from Jaleel et al., 2007.[6] and Gloeckner et al., 2009. Note: Absolute Vmax values can vary between experiments; the relative increase for G2019S is a consistent finding.

The LRRK2 Substrate Recognition Motif

Systematic mutational analysis of the this compound sequence has revealed key residues that are critical for recognition and phosphorylation by LRRK2. These studies highlight the importance of basic and aromatic residues surrounding the target threonine.

Key Residues in this compound for LRRK2 Recognition

Mutating specific amino acids in this compound to Alanine and assessing the impact on phosphorylation kinetics has mapped the essential recognition sites for LRRK2.

| Position Relative to Thr (0) | Original Residue | Mutation | Effect on Km | Interpretation |

| -5 | Arginine (R) | Alanine (A) | 2.5-fold increase | Important for binding |

| -2 | Tyrosine (Y) | Alanine (A) | 2.4-fold increase | Important for binding |

| +1 | Leucine (L) | Alanine (A) | No effect | Not critical for LRRK2 binding |

| +2 | Arginine (R) | Alanine (A) | 4.5-fold increase | Critical for binding |

| +5 | Arginine (R) | Alanine (A) | 4-fold increase | Important for binding |

Data from Jaleel et al., 2007.[12]

Broader LRRK2 Consensus Motif

Unbiased peptide library screening has expanded upon the findings from this compound to define a more general LRRK2 phosphorylation motif. This work confirmed the preference for a threonine target and the importance of flanking residues.

-

Core Consensus Motif: F/Y-x-T-x-R/K[13]

-

A Phenylalanine (F) or Tyrosine (Y) is strongly preferred at the -2 position.

-

The phosphorylation site is a Threonine (T).

-

An Arginine (R) or Lysine (K) is favored at the +2 position.

-

This motif has been instrumental in identifying other potential physiological substrates of LRRK2, including a number of Rab GTPases which are key regulators of vesicular trafficking.[14]

LRRK2 phosphorylation motif derived from this compound.

LRRK2 Signaling and Cellular Function

LRRK2 is implicated in multiple cellular processes, primarily related to membrane and vesicle dynamics. Recent studies have shown that under conditions of lysosomal stress, LRRK2 is recruited to lysosomal membranes by Rab7L1 (also known as Rab29).[14] Once localized, active LRRK2 phosphorylates a subset of Rab GTPases, such as Rab8 and Rab10, regulating their function in downstream pathways like lysosomal homeostasis and secretion.[14]

LRRK2 signaling pathway at the lysosome.

Experimental Protocols

Accurate measurement of LRRK2 kinase activity is fundamental for both basic research and drug screening. Below are detailed protocols for in vitro kinase assays using this compound.

Protocol 1: Radioactive [γ-³²P]ATP Kinase Assay

This classic method offers high sensitivity and is considered a gold standard for quantifying kinase activity.

Materials:

-

Purified recombinant LRRK2 (e.g., GST-LRRK2[1326–2527])

-

This compound peptide

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

ATP Solution: 0.1 mM ATP

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

P81 phosphocellulose paper

-

50 mM Phosphoric Acid

-

Scintillation counter

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 50 μl reaction.

-

35 μl Kinase Assay Buffer

-

5 μl this compound (to a final concentration of 200-300 μM)

-

0.5-1.0 μg of purified LRRK2 enzyme

-

-

Initiate Reaction: Add 10 μl of ATP mix (0.1 mM cold ATP supplemented with [γ-³²P]ATP to ~300-500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for 30 minutes. Ensure the reaction is within the linear range by performing a time-course experiment initially.

-

Terminate Reaction: Spot 40 μl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Wash: Immediately place the P81 paper into a beaker containing 50 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: After a final rinse with acetone and air-drying, place the P81 paper in a scintillation vial and measure the incorporated radioactivity using Cerenkov counting.[6]

Protocol 2: Non-Radioactive ADP-Glo™ Luminescent Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is well-suited for high-throughput screening.

Materials:

-

Purified recombinant LRRK2

-

This compound peptide

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

-

ATP Solution

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well low-volume plates

Methodology:

-

Set up Kinase Reaction: In a well of a 384-well plate, add the following in a total volume of 5 μl:

-

1 μl of test compound/inhibitor or DMSO vehicle control

-

2 μl of LRRK2 enzyme in Kinase Buffer

-

2 μl of this compound/ATP mix in Kinase Buffer

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction & Detect ADP: Add 5 μl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Second Incubation: Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 μl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used by a luciferase to produce light.

-

Third Incubation: Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the ADP produced and thus to the LRRK2 kinase activity.[1]

General workflow for an in vitro LRRK2 kinase assay.

Conclusion

This compound has proven to be an invaluable tool for dissecting the substrate specificity of LRRK2. Studies using this peptide have established a clear phosphorylation motif characterized by a central threonine and flanking basic and aromatic residues. This knowledge is not only crucial for identifying bona fide physiological substrates like the Rab GTPases but also provides a quantitative framework for screening and characterizing small molecule inhibitors of LRRK2. As research progresses, these foundational insights will continue to guide efforts to understand the role of LRRK2 in Parkinson's disease and to develop novel therapeutic strategies targeting its kinase activity.

References

- 1. promega.com [promega.com]

- 2. Kinetic Mechanistic Studies of WT Leucine-Rich Repeat Kinase2: Characterization of the Kinase and GTPase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CRB1000328 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of LRRK2 Substrates in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 6. portlandpress.com [portlandpress.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylated this compound | CymitQuimica [cymitquimica.com]

- 10. sinobiological.com [sinobiological.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of a Leucine-Rich Repeat Kinase 2 (LRRK2) Consensus Phosphorylation Motif | PLOS One [journals.plos.org]

- 14. pnas.org [pnas.org]

The Biological Relevance of LRRKtide Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant body of research has focused on the kinase activity of LRRK2, as pathogenic mutations, such as the prevalent G2019S substitution, have been shown to increase this activity, suggesting a toxic gain-of-function mechanism.[1][3] To facilitate the study of LRRK2 kinase activity and the screening of potential inhibitors, a model peptide substrate known as LRRKtide was developed.[4] This guide provides a comprehensive overview of the biological relevance of this compound phosphorylation, detailing the underlying signaling pathways, quantitative data on LRRK2 kinetics and inhibition, and methodologies for its study.

This compound is a synthetic peptide derived from the phosphorylation site of moesin, a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[4] While the in vivo phosphorylation of ERM proteins by LRRK2 is not firmly established, this compound has proven to be a valuable tool for in vitro characterization of LRRK2 kinase activity.[4] The phosphorylation of this compound by LRRK2 serves as a direct measure of the enzyme's catalytic function and is a critical tool in the development of therapeutic inhibitors for Parkinson's disease.

LRRK2 Signaling Pathways

The signaling pathways involving LRRK2 are complex and implicate the protein in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A key downstream event of LRRK2 kinase activation is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.

Quantitative Data on this compound Phosphorylation

The phosphorylation of this compound by LRRK2 has been quantitatively characterized, providing valuable insights into the enzyme's kinetics and the effects of pathogenic mutations and inhibitors.

Table 1: Kinetic Parameters of LRRK2 for this compound Phosphorylation

| LRRK2 Variant | Km (ATP) (µM) | Km (this compound) (µM) | kcat (min-1) |

| Wild-Type (truncated) | 77 ± 19 | 554 ± 187 | 0.31 ± 0.06 |

| G2019S (truncated) | 161 ± 38 | 470 ± 104 | 0.87 ± 0.04 |

Data from Liu et al. (2011)[1]

Table 2: IC50 Values of LRRK2 Inhibitors on this compound Phosphorylation

| Inhibitor | LRRK2 Variant | IC50 (nM) |

| Sunitinib | Wild-Type | ~19 |

| H-1152 | G2019S | 150 |

| Y-27632 | G2019S | 1000 |

| LRRK2-IN-1 | Wild-Type | - |

| LRRK2-IN-1 | G2019S | - |

| TAE684 | Wild-Type | - |

| TAE684 | G2019S | - |

| GW5074 | Wild-Type | - |

| GW5074 | G2019S | - |

Data from Dzamko et al. (2010) and Henderson et al. (2015)[4][5] (Note: Specific IC50 values for some inhibitors on this compound phosphorylation were not explicitly available in the provided search results, though their inhibitory effects on LRRK2 are well-documented).

Experimental Protocols

In Vitro LRRK2 Kinase Assay using this compound (Radioactive Method)

This protocol describes a standard endpoint assay to measure LRRK2 kinase activity using a radioactive isotope.

Materials:

-

Recombinant LRRK2 (Wild-Type or mutant)

-

This compound peptide substrate

-

10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture on ice in a microcentrifuge tube. For a 25 µL reaction, combine:

-

2.5 µL 10x Kinase Buffer

-

Recombinant LRRK2 (final concentration ~10-100 nM)

-

This compound (final concentration ~200 µM)

-

Distilled water to a volume of 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP mix containing unlabeled ATP and [γ-³²P]ATP (final ATP concentration ~100 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

LRRK2 Kinase Assay using ADP-Glo™ (Luminescence-Based)

This protocol provides a non-radioactive alternative for measuring LRRK2 kinase activity.[6][7][8][9]

Materials:

-

LRRK2 Kinase Enzyme System (containing LRRK2, this compound, and reaction buffer)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP solution

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a white multi-well plate. For each reaction, combine:

-

LRRK2 enzyme

-

This compound substrate

-

Kinase reaction buffer

-

ATP (final concentration typically 10-100 µM).

-

-

Incubate the reaction at room temperature for the desired time (e.g., 60-120 minutes).[6]

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blotting for Phosphorylated LRRK2 and Rab10

This protocol details the detection of phosphorylated LRRK2 (at Ser935) and a key substrate, Rab10 (at Thr73), in cell lysates.[10][11][12]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pS935-LRRK2

-

Mouse anti-total LRRK2

-

Rabbit anti-pT73-Rab10

-

Mouse anti-total Rab10

-

Antibody against a loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate cell lysate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for phospho- and total protein detection to avoid stripping and re-probing.[13]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again as in step 4.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mass Spectrometry for LRRK2 Phosphoproteomics

This protocol provides a general workflow for identifying and quantifying LRRK2 phosphorylation sites and its substrates in a complex sample.[14][15][16][17][18]

Materials:

-

Cell or tissue lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC)

-

LC-MS/MS system

Procedure:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[14]

-

Digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database searching algorithms to identify the phosphopeptides and their corresponding proteins and to localize the phosphorylation sites.

-

For quantitative analysis, stable isotope labeling methods (e.g., SILAC or TMT) can be employed.

Conclusion

The phosphorylation of the model substrate this compound has been instrumental in advancing our understanding of LRRK2 kinase activity and its role in Parkinson's disease. The quantitative data derived from this compound-based assays have been crucial for characterizing the effects of pathogenic mutations and for the preclinical evaluation of LRRK2 inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate signaling pathways governed by LRRK2 and to contribute to the development of novel therapeutic strategies for this neurodegenerative disorder. The continued study of LRRK2 and its substrates, facilitated by tools like this compound, holds significant promise for unraveling the molecular mechanisms of Parkinson's disease and identifying effective treatments.

References

- 1. Kinetic Mechanistic and Structural Modeling Studies of Truncated Wild-Type LRRK2 and the Mutant G2019S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. LRRK2 Kinase Enzyme System [promega.sg]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 12. m.youtube.com [m.youtube.com]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. researchgate.net [researchgate.net]

- 15. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols: LRRKtide Kinase Assay for LRRK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The kinase activity of LRRK2 is central to its pathogenic effects, with common mutations like G2019S leading to increased kinase activity.[4][5] This has positioned LRRK2 as a key therapeutic target for the development of kinase inhibitors.

To facilitate the discovery and characterization of LRRK2 inhibitors, robust and reliable assays to measure its kinase activity are essential. The LRRKtide kinase assay is a widely used method that employs a synthetic peptide substrate, this compound, derived from the phosphorylation site of Moesin, a putative physiological substrate of LRRK2.[2][6] This application note provides a detailed protocol for performing an in vitro LRRK2 kinase assay using this compound, along with an overview of the LRRK2 signaling pathway and examples of quantitative data analysis.

LRRK2 Signaling Pathway

LRRK2 is a complex protein that functions at the intersection of several key cellular pathways, including vesicular trafficking, autophagy, and inflammatory signaling.[1][7][8] Its kinase activity is directed towards a subset of Rab GTPases, which are master regulators of membrane trafficking.[9][10][11] The phosphorylation of Rab proteins by LRRK2 modulates their function and downstream signaling. The pathway is also interconnected with other PD-related proteins like α-synuclein.[7]

Caption: LRRK2 Signaling Pathway Overview.

This compound Kinase Assay: Experimental Workflow

The this compound kinase assay is a flexible platform that can be adapted to various detection methods, including radiometric, luminescence, and fluorescence-based readouts. The following diagram illustrates a general workflow for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Caption: this compound Kinase Assay Workflow.

Detailed Experimental Protocol: LRRK2 this compound Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay system for detection.

Materials and Reagents:

-

Recombinant LRRK2 enzyme (e.g., G2019S mutant)

-

This compound peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

LRRK2 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[12]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (potential LRRK2 inhibitors) dissolved in DMSO

-

384-well white, low-volume assay plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the LRRK2 Kinase Buffer.

-

Dilute the LRRK2 enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration (e.g., 25 ng per reaction).[12]

-

Prepare a 2X Substrate/ATP mix by diluting this compound (e.g., to 0.4 µg/µL) and ATP (e.g., to 20 µM) in Kinase Buffer.[12]

-

Prepare serial dilutions of test compounds in 5% DMSO.

-

-

Kinase Reaction:

-

Add 1 µL of the test compound dilution or 5% DMSO (for control wells) to the wells of the 384-well plate.[12]

-

Add 2 µL of the diluted LRRK2 enzyme to each well.[12]

-

Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.[12]

-

Mix the plate gently and incubate at room temperature for 120 minutes.[12]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

-

Incubate the plate at room temperature for 40 minutes.[12]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.[12]

-

Incubate the plate at room temperature for 30 minutes.[12]

-

Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second.[12]

-

Data Presentation and Analysis

The results of the this compound kinase assay can be used to determine the potency of LRRK2 inhibitors. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Data can be normalized to high (no inhibitor) and low (no enzyme or potent inhibitor) controls to calculate the percent inhibition for each compound concentration. An IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can then be determined by fitting the data to a dose-response curve.

Table 1: Example Quantitative Data for LRRK2 Kinase Activity and Inhibition

| Parameter | Substrate | LRRK2 Variant | Value | Reference |

| Kinetic Parameters | ||||

| Km (ATP) | This compound | G2019S | ~100 µM | [13] |

| Km (this compound) | This compound | G2019S | 2.3 µM | [13] |

| Inhibitor Potency (IC50) | ||||

| LRRK2-IN-1 | This compound | G2019S | 13 nM | [5] |

| Staurosporine | This compound | Wild-Type | ~100 nM | [12] |

| Y-27632 | This compound | G2019S | 1 µM | [13] |

| Hydroxyfasudil | This compound | G2019S | 6.8 µM | [13] |

| H-1152 | This compound | G2019S | 0.15 µM | [13] |

Conclusion

The this compound kinase assay is a versatile and robust method for measuring the kinase activity of LRRK2. This application note provides a comprehensive overview of the assay, including the underlying signaling pathway, a detailed experimental protocol, and examples of data analysis. By employing this assay, researchers in academia and the pharmaceutical industry can effectively screen for and characterize novel LRRK2 inhibitors, ultimately advancing the development of new therapeutic strategies for Parkinson's disease.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 6. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 10. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 11. Identification of Bona Fide LRRK2 Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing LRRKtide in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using LRRKtide, a synthetic peptide substrate, for the robust and reliable in vitro measurement of Leucine-Rich Repeat Kinase 2 (LRRK2) activity. The protocols outlined are suitable for various applications, including fundamental kinase characterization, inhibitor screening, and structure-activity relationship (SAR) studies.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain.[1][2] Mutations within the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target.[3][4][5] this compound is a synthetic peptide with the sequence RLGRDKYKTLRQIRQ.[4][6] This sequence is derived from the ERM (ezrin, radixin, and moesin) family of proteins, which are known substrates of LRRK2.[4][6] LRRK2 phosphorylates this compound at a threonine residue, providing a direct measure of its enzymatic activity.[4]

Core Principles of this compound-Based Kinase Assays

The fundamental principle of a this compound-based kinase assay is to quantify the rate of phosphate group transfer from ATP to the this compound substrate by the LRRK2 enzyme. The extent of this reaction can be measured through various detection methods, each with its own advantages. Common approaches include:

-

Luminescence-Based ADP Detection: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[7] The luminescent signal has a high signal-to-background ratio, making it suitable for high-throughput screening (HTS).[7]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a labeled this compound and a phosphorylation-specific antibody to generate a FRET signal upon phosphorylation. TR-FRET assays are homogeneous (no-wash) and well-suited for HTS.[8][9]

-

Radiometric Assays: These traditional assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[2] The phosphorylated this compound is then separated and the incorporated radioactivity is quantified. While highly sensitive and direct, these assays require specialized handling of radioactive materials.

-

Mass Spectrometry (MS): This label-free approach directly measures the mass difference between the phosphorylated and unphosphorylated this compound, offering high specificity and the ability to multiplex.

Signaling Pathway Context

The following diagram illustrates the central role of LRRK2's kinase activity and the use of this compound as a tool to measure it.

Quantitative Data Summary

The following tables summarize key quantitative parameters for LRRK2 assays using this compound. These values can serve as a baseline for assay development and validation.

Table 1: Kinetic Parameters for LRRK2 and this compound

| Parameter | Value | Enzyme Source | Notes |

| Kcatm (this compound) | ~200 µM | Recombinant GST-LRRK2[G2019S]-(1326-2527) | The G2019S mutation enhances kinase activity.[10] |

| Vcatmax (this compound) | 14 units/mg | Recombinant GST-LRRK2[G2019S]-(1326-2527) | One unit is 1 nmol of ³²P incorporated into this compound.[10] |

| Apparent Kcatm (ATP) | 41.73 ± 1.42 µM | Full-length LRRK2 | Determined in the presence of this compound.[11] |

| Apparent Kcatm (ATP) | 67 µM | Recombinant LRRK2 | Value is dependent on the phosphoryl acceptor used.[12] |

Table 2: IC₅₀ Values of LRRK2 Inhibitors Determined with this compound

| Inhibitor | IC₅₀ Value | LRRK2 Variant | Assay Type |

| Sunitinib | ~19 nM | LRRK2[G2019S] | Radiometric |

| Y-27632 | 1 µM | LRRK2[G2019S] | Radiometric |

| H-1152 | 0.15 µM | LRRK2[G2019S] | Radiometric |

| LDN-22684 | 6.4 ± 0.5 µM | LRRK2 (mutant G2019S) | Radiometric |

| LRRK2-IN-1 | 12.5 nM | LRRK2 | RapidFire Mass Spectrometry |

Experimental Protocols

This section provides a generalized protocol for a LRRK2 kinase assay using this compound. It is designed to be adaptable to various detection formats. Specific concentrations and volumes may require optimization.

Materials and Reagents

-

Recombinant LRRK2 (full-length or truncated, wild-type or mutant)

-

This compound peptide

-

Kinase Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[7]

-

ATP solution

-

LRRK2 inhibitors or test compounds (dissolved in DMSO)

-

Detection reagents specific to the chosen assay format (e.g., ADP-Glo™ Reagent, TR-FRET antibodies, [γ-³²P]ATP)

-

Microplates (e.g., 384-well low-volume plates)[7]

-

Plate reader or appropriate detection instrument

Experimental Workflow Diagram

Detailed Protocol Steps

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the Kinase Assay Buffer.

-

Dilute the LRRK2 enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

-

Prepare the Substrate/ATP mix. The final concentrations of this compound and ATP should be at or near their Kcatm values for optimal sensitivity, but may be adjusted based on the experimental goals. For example, use 0.2 µg/µL this compound and 10 µM ATP.[7]

-

Prepare serial dilutions of test compounds (inhibitors) in 100% DMSO.

-

-

Assay Reaction Setup (example for a 384-well plate):

-

Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the microplate.[7]

-

Add 2 µL of the diluted LRRK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

-

-

Kinase Reaction Incubation:

-

Mix the plate gently (e.g., by orbital shaking).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 to 120 minutes).[7] The incubation time should be within the linear range of the reaction, which should be established in a time-course experiment.

-

-

Signal Detection (example using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

-

Incubate at room temperature for 40 minutes.[7]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[7]

-

Incubate at room temperature for 30 minutes.[7]

-

-

Data Acquisition:

-

Measure the signal using a plate reader appropriate for the detection method (e.g., a luminometer for ADP-Glo™).

-

-

Data Analysis:

-

For inhibitor screening, calculate the percent inhibition relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The this compound peptide is a versatile and validated tool for the in vitro assessment of LRRK2 kinase activity. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust kinase assays for basic research and drug discovery applications. Proper assay optimization, including enzyme and substrate titrations and determination of the linear reaction range, is critical for generating high-quality, reproducible data.

References

- 1. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Measuring the activity of leucine-rich repeat kinase 2: a kinase involved in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. promega.com [promega.com]

- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 10. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LRRK2 Kinase Activity Is Dependent on LRRK2 GTP Binding Capacity but Independent of LRRK2 GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Mechanistic Studies of WT Leucine-Rich Repeat Kinase2: Characterization of the Kinase and GTPase Activities - PMC [pmc.ncbi.nlm.nih.gov]